3-(Furan-2-yl)-4-phenylbutanenitrile
Description
Significance of Nitrile-Bearing Compounds in Modern Organic Synthesis
Nitrile-bearing compounds, characterized by the cyano (-C≡N) functional group, are fundamental building blocks in contemporary organic chemistry. researchgate.netorganic-chemistry.org The carbon-nitrogen triple bond endows these molecules with a unique reactivity profile, making them highly versatile intermediates. wikipedia.org The cyano group is strongly polar and electron-withdrawing, activating adjacent carbon atoms for various transformations. researchgate.net
Nitriles serve as valuable precursors for a wide range of other functional groups, including:
Primary Amines: Reduction of the nitrile group, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields primary amines, which are crucial in the synthesis of pharmaceuticals and agrochemicals. organic-chemistry.org
Carboxylic Acids: Hydrolysis of nitriles under acidic or basic conditions provides a reliable route to carboxylic acids, effectively making nitriles masked carboxyl groups. researchgate.netwikipedia.org
Amides: Partial hydrolysis of nitriles can afford amides, which are important structural motifs in both biological systems and synthetic materials. ambeed.com
Ketones: Reaction with Grignard or organolithium reagents, followed by hydrolysis, converts nitriles into ketones. researchgate.net
Beyond their role as synthetic intermediates, the nitrile group itself is a key pharmacophore found in numerous approved drugs. google.comrsc.org Its incorporation into a molecule can enhance binding affinity to biological targets through hydrogen bonding and dipole-dipole interactions, and improve pharmacokinetic properties such as metabolic stability and solubility. google.com More than 30 nitrile-containing pharmaceuticals have received FDA approval, highlighting the group's importance in medicinal chemistry. google.com
Strategic Importance of Furan (B31954) and Phenyl Moieties in Chemical Structure and Reactivity
The presence of both furan and phenyl rings within a single molecular framework, as in 3-(Furan-2-yl)-4-phenylbutanenitrile, creates a structure with rich and complex chemical characteristics.
The Furan Moiety: Furan is a five-membered aromatic heterocycle containing an oxygen atom. It is a common scaffold in a multitude of natural products and pharmaceuticals, including well-known drugs like ranitidine (B14927) and furosemide. tsijournals.com Its strategic importance stems from several factors:
Bioisosterism: The furan ring is often used as a bioisostere for other aromatic rings, like benzene (B151609) or thiophene, in drug design. This substitution can modulate a compound's biological activity, selectivity, and physicochemical properties. rug.nl
Reactivity: Furan is an electron-rich aromatic system that readily undergoes electrophilic substitution, preferably at the 2- and 5-positions. rug.nl Its high reactivity requires the use of mild reagents for chemical transformations. researchgate.net
Synthetic Versatility: The furan nucleus can be used as a synthon for creating non-aromatic structures through reactions like the Paal-Knorr synthesis, which converts 1,4-dicarbonyl compounds into furans. wikipedia.orgacs.org
The Phenyl Moiety: The phenyl group, C₆H₅, is a fundamental aromatic building block derived from benzene. rsc.orgacs.org Its presence significantly influences a molecule's properties:
Structural Rigidity and Stability: The aromatic nature of the phenyl ring imparts conformational rigidity and enhanced stability to the molecule. organic-chemistry.org Phenyl groups are generally resistant to oxidation and reduction. acs.org
Electronic Effects: The phenyl group can act as an inductively withdrawing group while also being capable of donating electron density through resonance (+M effect) when part of a conjugated π-system. rsc.org These electronic properties affect the reactivity of the rest of the molecule.
Lipophilicity: The hydrophobic nature of the phenyl group is a key determinant of a molecule's lipophilicity, which in turn affects its solubility and pharmacokinetic profile. nih.gov
The combination of an electron-rich furan ring and a stable phenyl group in the this compound scaffold suggests a molecule with distinct electronic and steric properties, offering multiple sites for further functionalization.
Overview of Advanced Research Approaches for Complex Nitrile-Containing Structures
The synthesis and characterization of complex molecules like this compound rely on a suite of advanced research methodologies that combine sophisticated synthetic techniques with powerful analytical and computational tools.
Advanced Synthetic Methods: Modern organic synthesis has moved towards more efficient and selective reactions. For the construction of complex nitrile-containing molecules, several advanced approaches are employed:
Catalytic Cyanation: Transition-metal-catalyzed reactions have become a cornerstone for the synthesis of aryl and alkyl nitriles. organic-chemistry.org Methods involving palladium, nickel, or copper catalysts allow for the cyanation of aryl halides, organometallic reagents, and even direct C-H bonds, offering high efficiency and broad functional group tolerance. organic-chemistry.orgorganic-chemistry.org
Catalytic Dehydrogenation: The direct synthesis of nitriles from primary amines or alcohols via catalytic oxidative dehydrogenation represents a highly atom-economical approach. organic-chemistry.orgresearchgate.net Catalysts based on copper or ruthenium are often employed for these transformations. researchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction rates, improve yields, and enhance safety for reactions like the Paal-Knorr synthesis, which is relevant for the furan component of the scaffold. organic-chemistry.org
Computational and Spectroscopic Analysis: Alongside synthesis, computational chemistry provides profound insights into the structure and reactivity of complex molecules. For a scaffold like this compound, researchers can utilize methods analogous to those applied to its close structural relative, 3-furan-2-yl-4-phenyl-butyric acid. tsijournals.com
Density Functional Theory (DFT): DFT calculations are used to determine optimized molecular geometry (bond lengths and angles), predict vibrational frequencies for comparison with experimental FT-IR and Raman spectra, and understand the electronic structure. tsijournals.com
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to estimate the molecule's electronic band gap, which helps predict its chemical reactivity and charge transfer properties. tsijournals.com
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation, and to quantify electron density distribution and charge transfer between different parts of the molecule. tsijournals.com
Molecular Docking: In the context of medicinal chemistry, computational docking studies can predict how a molecule might bind to a biological target, such as a protein or enzyme, providing insights into its potential pharmacological activity. tsijournals.com
These advanced research approaches provide a powerful toolkit for designing, synthesizing, and understanding the properties of complex nitrile-containing structures like the furan-phenylbutanenitrile scaffold.
Data Tables
Table 1: Physicochemical Properties of Structurally Related Compounds This table presents computed data for related compounds to infer potential properties of this compound.
| Property | 3-Phenylbutanenitrile nih.gov | 3-methyl-2-(3-methylbut-2-en-1-yl)furan foodb.ca |
| Molecular Formula | C₁₀H₁₁N | C₁₀H₁₄O |
| Molecular Weight | 145.20 g/mol | 150.22 g/mol |
| IUPAC Name | 3-phenylbutanenitrile | 3-methyl-2-(3-methylbut-2-en-1-yl)furan |
| logP (Octanol-Water Partition Coefficient) | 2.2 | 3.12 |
| Polar Surface Area | 23.8 Ų | 13.14 Ų |
| Rotatable Bond Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 1 | 1 |
| Hydrogen Bond Donor Count | 0 | 0 |
Table 2: Summary of Advanced Research Techniques for Nitrile-Containing Scaffolds This table outlines modern methods used to synthesize and analyze complex nitrile compounds.
| Technique Category | Specific Method | Application and Insights |
| Advanced Synthesis | Transition-Metal Catalyzed Cyanation organic-chemistry.org | Synthesis of nitriles from various precursors (e.g., aryl halides) with high efficiency and selectivity. |
| Catalytic Oxidative Dehydrogenation researchgate.net | Atom-economical synthesis of nitriles directly from primary amines or alcohols. | |
| Paal-Knorr Synthesis wikipedia.org | Key method for constructing the furan ring from 1,4-dicarbonyl precursors. | |
| Computational Analysis | Density Functional Theory (DFT) tsijournals.com | Predicts molecular geometry, vibrational spectra (IR/Raman), and electronic properties. |
| HOMO-LUMO Analysis tsijournals.com | Determines electronic band gap, indicating chemical reactivity and charge transfer potential. | |
| Natural Bond Orbital (NBO) Analysis tsijournals.com | Elucidates intramolecular bonding, hyperconjugative interactions, and charge distribution. | |
| Molecular Docking tsijournals.com | Predicts binding modes and affinities to biological targets, guiding medicinal chemistry efforts. |
Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-4-phenylbutanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c15-9-8-13(14-7-4-10-16-14)11-12-5-2-1-3-6-12/h1-7,10,13H,8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNXWLTVKIKACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC#N)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Furan 2 Yl 4 Phenylbutanenitrile and Analogues
Stereoselective and Regioselective Carbon-Carbon Bond Formation
Radical-Mediated Coupling Reactions
Literature was reviewed for oxidative C(sp³)–H functionalization of alkyl nitriles and for photoinduced and transition metal-catalyzed radical processes that could potentially be applied to the synthesis of butanenitrile derivatives. While these methods represent powerful tools for C-C bond formation, no specific examples detailing the coupling of a furan-containing moiety at the 3-position and a phenyl group at the 4-position of a butanenitrile scaffold were identified. General principles of radical chemistry suggest that such a transformation would require careful selection of radical precursors and reaction conditions to control regioselectivity and prevent unwanted side reactions, but specific protocols for this target molecule are not available in the reviewed literature.
Nucleophilic Addition and Substitution Reactions
The search also explored classical and modern approaches involving nucleophilic reactions.
Electrophilic Aromatic Substitution: Friedel-Crafts Type Hydroarylation Approaches with Furan (B31954) Derivatives
The furan ring, being a π-rich heterocycle, is highly susceptible to electrophilic attack, making electrophilic aromatic substitution a viable strategy for its functionalization. In the context of synthesizing 3-(furan-2-yl)-4-phenylbutanenitrile analogues, Friedel-Crafts type hydroarylation reactions are of particular interest. This approach involves the addition of an aryl group and a hydrogen atom across a carbon-carbon double bond, facilitated by a strong acid catalyst.
Furan and its derivatives readily undergo electrophilic aromatic substitution, and under controlled conditions, this reactivity can be harnessed for selective functionalization. rsc.org However, the inherent sensitivity of the furan ring to strong acids presents a challenge, as classical Friedel-Crafts conditions can lead to polymerization or ring-opening. stackexchange.com Therefore, milder reagents and conditions are often necessary. For instance, boron trifluoride etherate has been shown to be a more effective catalyst than aluminum chloride for the acylation of furan. stackexchange.com
A pertinent example of a Friedel-Crafts type reaction for the synthesis of a related structure is the hydroarylation of 3-(furan-2-yl)propenoic acid derivatives with arenes. This reaction, catalyzed by Brønsted superacids such as triflic acid, proceeds through the superelectrophilic activation of the starting material, leading to the formation of a highly reactive cationic intermediate that is then attacked by the arene.
Table 1: Catalyst and Conditions for Friedel-Crafts Hydroarylation of a Furan Derivative
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Triflic Acid | Dichloromethane | 25 | High |
| Boron Trifluoride Etherate | Dichloromethane | 0-25 | Moderate |
| Aluminum Chloride | Carbon Disulfide | 0 | Low to Moderate |
This table presents a conceptual overview based on general principles of Friedel-Crafts reactions with furan derivatives and is not based on a single specific experimental report for the target molecule.
The regioselectivity of electrophilic substitution on the furan ring is a critical aspect, with the C2 (α) position being the most favored site of attack due to the greater stabilization of the cationic intermediate. researchgate.net This inherent preference can be exploited to achieve the desired substitution pattern for the butanenitrile framework.
Synthetic Routes for Incorporating Furan and Phenyl Moieties
The construction of the this compound scaffold necessitates the effective synthesis and functionalization of both the furan and phenyl components. A variety of synthetic methods are available for building and modifying these aromatic rings, which can then be coupled to form the desired structure.
Furan Ring Construction and Functionalization
Several classical and modern methods exist for the synthesis of the furan ring. The Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a widely used and versatile method for preparing substituted furans. organic-chemistry.orgwikipedia.orgresearchgate.net Another classical approach is the Feist-Benary synthesis, where α-halo ketones react with β-dicarbonyl compounds in the presence of a base to yield furans. wikipedia.orgambeed.comquimicaorganica.orgresearchgate.netchem-station.com
Modern methods for furan synthesis often employ transition metal catalysis, providing access to a wide range of substituted furans under mild conditions. organic-chemistry.org For instance, gold-catalyzed cycloisomerization of enynols offers an efficient route to polysubstituted furans. researchgate.net Functionalization of a pre-existing furan ring is also a common strategy. As previously discussed, electrophilic aromatic substitution is a powerful tool for introducing substituents onto the furan nucleus. pharmaguideline.comstudysmarter.co.uk
Table 2: Selected Methods for Furan Ring Synthesis
| Method | Precursors | Conditions |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid catalyst (e.g., H₂SO₄, TFA) |
| Feist-Benary Synthesis | α-Halo ketones and β-dicarbonyls | Base (e.g., pyridine, ammonia) |
| Gold-Catalyzed Cycloisomerization | Enynols | Gold catalyst (e.g., AuCl₃) |
Phenyl Ring Derivatization and Coupling Reactions
The phenyl moiety can be introduced and functionalized using a variety of powerful cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Heck reaction are particularly valuable for forming carbon-carbon bonds. organic-chemistry.orgmdpi.comyoutube.comnih.govlibretexts.orglibretexts.orgnih.govyoutube.com
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a phenylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgnih.govyoutube.com This reaction is known for its mild conditions and high functional group tolerance. libretexts.org For the synthesis of a precursor to this compound, a Suzuki coupling could be envisioned between a furan-containing halide and a phenylboronic acid, or vice versa.
The Heck reaction, on the other hand, couples an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comnih.govlibretexts.orgnih.gov This could be a viable route for creating the butene precursor to the target butanenitrile by reacting a phenyl halide with a furan-substituted alkene.
Table 3: Comparison of Suzuki and Heck Coupling Reactions for Phenyl Ring Incorporation
| Reaction | Key Reactants | Catalyst System | Key Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron compound, Organic halide/triflate | Palladium catalyst, Base | Aryl-Aryl or Aryl-Vinyl |
| Heck Reaction | Alkene, Aryl/Vinyl halide | Palladium catalyst, Base | Aryl-Vinyl |
Multi-Component and Domino Reaction Sequences for Furan-Phenylbutanenitrile Frameworks
To enhance synthetic efficiency, multi-component and domino (or cascade) reactions are increasingly employed in organic synthesis. These strategies allow for the construction of complex molecules in a single pot, reducing the number of purification steps and saving time and resources.
Cascade Cyclization Pathways Leading to Butanenitrile Derivatives
One-Pot Synthetic Protocols for Enhanced Efficiency
One-pot syntheses, which are a type of multicomponent reaction, are highly desirable for their operational simplicity and efficiency. sci-hub.ru Several one-pot methods for the synthesis of highly functionalized furans have been reported. nih.govtubitak.gov.trtubitak.gov.trresearchgate.net These often involve the reaction of three or more starting materials in a single reaction vessel to generate the furan ring with various substituents.
For instance, a one-pot synthesis of furan derivatives has been achieved through the reaction of arylglyoxals, acetylacetone, and phenols. nih.govtubitak.gov.tr While this specific example does not yield the butanenitrile side chain, it demonstrates the feasibility of assembling complex furan-containing molecules in a single step. Adapting such a multicomponent strategy, where one of the components introduces the phenyl group and another contributes to the butanenitrile chain, could be a promising and efficient approach to the synthesis of this compound and its analogues.
Advanced Catalytic Systems in Furan-Phenylbutanenitrile Synthesis
The construction of the furan-phenylbutanenitrile scaffold benefits significantly from advanced catalytic methods that enable precise control over bond formation and stereochemistry. These systems offer powerful alternatives to classical synthetic routes, often providing higher yields, milder reaction conditions, and access to novel chemical space.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including furan-containing compounds. nih.gov By utilizing small organic molecules as catalysts, this approach avoids the use of potentially toxic and expensive metals. In the context of furan synthesis, organocatalysts can facilitate various transformations, including asymmetric additions and annulations, to create chiral centers with high enantioselectivity. nih.govresearchgate.net
For instance, a stereoselective method for synthesizing 2,3-furan fused carbocycles employs an organocatalytic asymmetric addition of β-ketoesters to cyclic 2-(1-alkynyl)-2-alkene-1-ones. nih.gov This reaction, catalyzed by natural cinchona alkaloids, is followed by a silver-catalyzed intramolecular cycloisomerization to yield stereochemically dense furan derivatives. nih.gov The versatility of this approach is highlighted by the ability to switch between different catalysis modes of quinine derivatives to access the full range of possible stereoisomeric products. nih.gov
Another strategy involves the reaction between 1-(aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone, which proceeds through an in-situ furan formation, to synthesize furan-embedded styrene atropisomers with high diastereoselectivity using a catalytic amount of p-toluenesulfonic acid (PTSA). acs.org Such methodologies could be adapted to introduce chirality into precursors for the furan-phenylbutanenitrile scaffold.
| Catalyst System | Reaction Type | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Cinchona Alkaloids (e.g., Quinine) | Asymmetric Michael Addition | β-ketoesters and 2-(1-alkynyl)-2-alkene-1-ones | Diastereodivergent synthesis, enabling access to all possible stereoisomers. | nih.gov |
| p-Toluenesulfonic acid (PTSA) | In-situ Furan Formation/Annulation | 1-(aryl-ethynyl)-naphthalen-2-ol and γ-hydroxyenone | Synthesis of furan-embedded atropisomers with high diastereoselectivity. | acs.org |
| Chiral Phosphoric Acid | Asymmetric (2+4) Annulation | Achiral furan-indoles and 2,3-indolyldimethanols | Creates compounds with both axial and central chirality in high yields and selectivities. | nih.govresearchgate.net |
Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. nih.gov Catalysts based on palladium, nickel, copper, gold, and rhodium are widely used for constructing furan rings and functionalizing furan derivatives. hud.ac.ukorganic-chemistry.orgresearchgate.net These methods are highly relevant for assembling the key bonds within the this compound structure.
Palladium-catalyzed reactions, such as the Sonogashira coupling of 2-halophenols with alkynes followed by O-heterocyclization, are a common approach to benzo[b]furans. nih.gov More pertinent to the target scaffold, palladium catalysis enables the highly efficient synthesis of 2,5-disubstituted furans from enyne acetates in the presence of a Lewis acid. organic-chemistry.org Nickel catalysis has also been employed in cross-coupling reactions involving furan rings. researchgate.net For instance, photoredox/nickel dual catalysis can forge C(sp²)–C(sp³) bonds under mild conditions, a reaction type that could be envisioned for coupling a phenyl group to the butanenitrile backbone adjacent to the furan ring. nih.gov
Copper-catalyzed reactions offer another versatile route. An intramolecular O-vinylation of ketones with vinyl bromides provides access to a range of substituted furans. hud.ac.uk Iron and copper catalysts have also been used in one-pot processes for the synthesis of benzo[b]furans from 1-aryl- or 1-alkylketones via regioselective halogenation followed by O-arylation. nih.gov
| Metal Catalyst | Reaction Type | Starting Materials | Product Type | Reference |
|---|---|---|---|---|
| Palladium(II) | Cyclization | Enyne acetates | 2,5-Disubstituted furans | organic-chemistry.org |
| Copper(I) | Intramolecular O-vinylation | Ketones and vinyl bromides | 2,5-Disubstituted and 2,3,5-trisubstituted furans | hud.ac.uk |
| Gold(I) / Gold(III) | Cycloisomerization | 2-Alkynylallyl alcohols or propargylic β-ketoesters | Di-, tri-, and tetrasubstituted furans | hud.ac.uk |
| Rhodium | Carbonylative addition-cyclization | Hydroxy enones (generated in-situ) | Substituted furans | hud.ac.uk |
| Iron(III) / Copper | Halogenation / O-arylation | 1-(2-haloaryl)ketones | 2,3-Disubstituted benzo[b]furans | nih.gov |
Visible-light photoredox catalysis has revolutionized organic synthesis by providing a mild and efficient means of generating radical intermediates. semanticscholar.orgresearchgate.net This methodology allows for the formation of C-C bonds and other complex transformations under conditions that are often more sustainable and functional-group tolerant than traditional methods. nih.gov
In the synthesis of furan-related structures, photoredox catalysis can be used to generate carbon-centered radicals that participate in cyclization or coupling reactions. researchgate.net For example, a photoredox-mediated strategy has been described for the in-situ formation of ortho-quinone methides from 2-vinyl phenols, which then undergo multicomponent cyclization to afford 2,3-dihydrobenzofurans. researchgate.net
The combination of photoredox catalysis with transition metal catalysis, known as dual catalysis, is particularly powerful. Photoredox/nickel dual catalysis has been used to couple alkyl radicals with aryl halides. nih.govacs.org This strategy could be applied to the synthesis of the furan-phenylbutanenitrile scaffold by generating a radical on the butanenitrile chain and coupling it with a phenyl halide, or vice-versa, providing a novel disconnection approach for constructing the C-C bond between the phenyl ring and the nitrile-bearing chain.
Green Chemistry Approaches to the Synthesis of Furan-Phenylbutanenitrile Scaffolds
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact through the use of renewable resources, safer solvents, and more efficient processes. rsc.orgnih.gov The synthesis of furan-based compounds is particularly well-suited to these principles, as the furan ring itself can be derived from abundant biomass. frontiersin.org
The furan core of the target molecule is readily accessible from renewable biomass. Lignocellulosic biomass, composed of cellulose, hemicellulose, and lignin, can be catalytically converted into platform chemicals like furfural (from C5 sugars) and 5-hydroxymethylfurfural (5-HMF) (from C6 sugars). mdpi.comnih.gov These compounds serve as versatile starting materials for a vast array of furan derivatives. acs.orgresearchgate.netresearchgate.net
| Compound Name | Abbreviation | Typical Biomass Source (Sugar) | Potential Application | Reference |
|---|---|---|---|---|
| Furfural | - | C5 Sugars (e.g., Xylose) | Precursor to furan, furfuryl alcohol, and other chemicals. | mdpi.comgoogle.com |
| 5-Hydroxymethylfurfural | 5-HMF | C6 Sugars (e.g., Fructose, Glucose) | Precursor to FDCA, BHMF, and potential biofuels. | nih.gov |
| 2,5-Furandicarboxylic acid | FDCA | Oxidation of 5-HMF | Bio-based monomer for polyesters (e.g., PEF). | acs.org |
| 2,5-Bis(hydroxymethyl)furan | BHMF | Reduction of 5-HMF | Bio-based monomer for polyesters and polyurethanes. | nih.gov |
Beyond renewable feedstocks, green chemistry emphasizes the use of environmentally friendly reaction conditions. This includes minimizing waste, using safer solvents, and employing catalytic rather than stoichiometric reagents to improve atom economy. mdpi.com
In furan synthesis, significant efforts have been made to replace hazardous solvents and reagents. For example, new routes for synthesizing furan-based diisocyanates have been developed that avoid the use of highly toxic phosgene by employing dimethyl carbonate. rsc.org The development of solid acid catalysts, such as sulfonated carbon materials, provides an environmentally benign alternative to liquid acids for processes like the conversion of xylose to furfural. researchgate.net
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of 3 Furan 2 Yl 4 Phenylbutanenitrile
Characterization of Reactive Intermediates
The elucidation of any reaction mechanism hinges on the detection and characterization of transient species. For a molecule like 3-(furan-2-yl)-4-phenylbutanenitrile, key intermediates would include radicals, carbanions, and carbocations.
Spectroscopic and Trapping Studies of Radical Species
Radical intermediates could be generated at several positions on the molecule, most notably at the benzylic carbon (C4) or through addition to the furan (B31954) ring.
Spectroscopic Studies: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is the primary tool for the direct detection and characterization of radical species. In a hypothetical scenario where this compound is subjected to conditions that promote homolytic bond cleavage (e.g., UV irradiation or radical initiators), EPR could be used to study the resulting radicals. For instance, the formation of a benzylic radical at C4 would produce a complex EPR spectrum due to the hyperfine coupling of the unpaired electron with nearby protons. Similarly, radical addition to the furan ring would generate a furan-centered radical, whose EPR spectrum would be characteristic of the spin density distribution within the heterocyclic ring.
Radical Trapping: Due to the often short-lived nature of radical intermediates, trapping experiments provide crucial indirect evidence of their existence. These experiments involve adding a "radical trap" to the reaction, a molecule that readily reacts with radicals to form a stable, isolable product. Common traps include nitroxides like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and organophosphorus compounds. For example, if a benzylic radical is formed, it could be trapped by TEMPO to yield a stable alkoxyamine, which can be identified by standard analytical techniques like mass spectrometry and NMR.
Table 1: Hypothetical Radical Trapping Experiment Results
| Radical Source | Proposed Intermediate | Radical Trap | Observed Product | Implication |
|---|---|---|---|---|
| Benzoyl Peroxide, Heat | Benzylic Radical | TEMPO | 4-(TEMPO-oxy)-3-(furan-2-yl)-4-phenylbutanenitrile | Confirms benzylic radical formation. |
| Photolysis of Benzyl Iodide | Benzyl Radical | Furan Ring of Substrate | Isomeric Furan Adducts | Furan acts as an internal radical trap. |
Investigation of Carbanion and Carbocation Intermediates
Ionic intermediates are central to many organic transformations. The structure of this compound allows for the formation of both carbanions and carbocations under appropriate conditions.
Carbanion Intermediates: The proton at the carbon alpha to the nitrile group (C3) is acidic due to the strong electron-withdrawing and stabilizing nature of the cyano group (-C≡N). Treatment with a suitable base can generate a resonance-stabilized carbanion. This carbanion is a key intermediate in reactions like alkylation or Michael additions. Its formation and structure can be investigated using proton and carbon-13 NMR spectroscopy. Deprotonation would lead to characteristic upfield shifts for the C3 carbon and changes in the signals of adjacent protons.
Carbocation Intermediates: Carbocations could form at the benzylic position (C4) or at the carbon adjacent to the furan ring (C3), particularly under acidic conditions. For instance, in a Friedel-Crafts type reaction, protonation of the furan ring or an alkene precursor could lead to a carbocationic intermediate. NMR and DFT studies on similar furan systems have shown that O,C-diprotonated forms can act as reactive electrophilic species. The stability of these cations is influenced by the phenyl and furan groups, which can delocalize the positive charge through resonance.
Detailed Mechanistic Pathways
Understanding the intermediates allows for the postulation of detailed reaction mechanisms, such as those involving photoredox catalysis or domino reactions.
Electron Transfer Processes in Photoredox Catalysis
Visible-light photoredox catalysis utilizes a photocatalyst that, upon excitation by light, can engage in single-electron transfer (SET) processes to activate substrates. This methodology could be applied to the synthesis or transformation of this compound.
One plausible application is the direct conversion of a precursor like a primary nitroalkane to the nitrile functional group. The mechanism involves the photoexcited catalyst oxidizing the nitroalkane to a radical cation, which then undergoes a cascade of steps to yield the nitrile. Another potential transformation is the reduction of the nitrile group to a primary amine. This typically requires harsh reducing agents, but photoredox methods using systems like SmI2 can achieve this under milder SET conditions.
The general mechanism for a photoredox-catalyzed reaction often involves the following steps:
Excitation: The photocatalyst (PC) absorbs visible light to reach an excited state (PC*).
Electron Transfer: The excited photocatalyst can be reductively or oxidatively quenched. For example, an electron donor can reduce PC* to its radical anion form (PC•⁻).
Substrate Activation: The reduced photocatalyst (PC•⁻) can then transfer an electron to the substrate (e.g., an alkyl halide precursor), generating a radical intermediate.
Catalyst Regeneration: The radical intermediate reacts to form the product, and the photocatalyst is returned to its ground state, completing the catalytic cycle.
Recent research has also focused on the photocatalytic synthesis of highly substituted furans, often involving radical intermediates generated through SET processes.
Stepwise and Concerted Transformations in Domino Reactions
Domino reactions, also known as cascade reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. This approach is highly efficient for building molecular complexity. A synthesis of this compound or its derivatives could be envisioned via a domino pathway.
The distinction between a stepwise and a concerted mechanism is critical. A stepwise reaction proceeds through one or more detectable intermediates, each with a finite lifetime. In contrast, a concerted reaction involves a single transition state where all bond-breaking and bond-forming events occur simultaneously.
A hypothetical domino synthesis could involve a Michael addition followed by a cyclization. For example, a phenyl-substituted α,β-unsaturated aldehyde could react with a nucleophile derived from a furan-containing acetonitrile. The initial Michael addition (a stepwise process involving a carbanion intermediate) could be followed by an intramolecular cyclization, such as a Paal-Knorr type furan synthesis, if appropriate precursors are chosen. The Paal-Knorr synthesis itself is a stepwise reaction involving protonation, nucleophilic attack by an enol, and subsequent dehydration to form the furan ring.
Kinetic and Thermodynamic Considerations in Reaction Control and Selectivity
When a reaction can lead to multiple products, the distribution is often governed by whether the reaction is under kinetic or thermodynamic control.
Kinetic Control: At lower temperatures or with shorter reaction times, the major product is the one that is formed fastest (i.e., via the lowest activation energy barrier). This is the kinetic product.
Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction becomes reversible. An equilibrium is established, and the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product.
These principles are highly relevant to reactions involving this compound. For example, if the carbanion at C3 were to be protonated, and if there were another chiral center in the molecule, diastereomers could be formed. The ratio of these diastereomers could potentially be controlled by the reaction conditions. Similarly, if an elimination reaction were performed to create a double bond, the position of the double bond (e.g., conjugated vs. non-conjugated) could be influenced by kinetic versus thermodynamic control. The thermodynamically controlled product would favor the more substituted (more stable) alkene, while the kinetically controlled product might result from the removal of the most accessible proton.
Table 2: Hypothetical Product Distribution under Kinetic vs. Thermodynamic Control
| Reaction Type | Conditions | Major Product | Type of Control | Rationale |
|---|---|---|---|---|
| Base-catalyzed Elimination | LDA, -78°C, 1 hr | Less substituted alkene (Kinetic Product) | Kinetic | Faster deprotonation of the sterically most accessible proton. |
| NaOEt, 80°C, 24 hr | More substituted, conjugated alkene (Thermodynamic Product) | Thermodynamic | Equilibrium favors the most stable alkene isomer. |
Structural Modifications and Derivatization of the Furan Phenylbutanenitrile Scaffold
Synthesis of Substituted Butanenitrile Analogues
Substitution along the butanenitrile backbone allows for the introduction of various alkyl groups, which can influence the molecule's steric and electronic properties. The synthesis of these analogues requires careful consideration of the reactivity of the different positions along the chain.
The butanenitrile chain of the parent compound presents multiple sites for alkylation. The carbon atom alpha to the nitrile group (C2) is rendered acidic by the electron-withdrawing nature of the cyano group and can be deprotonated using a suitable base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophile can then react with various alkyl halides to introduce substituents at this position.
| Compound Name | Position of Substitution | Introduced Alkyl Group | Potential Synthetic Precursor |
|---|---|---|---|
| 2-Methyl-3-(furan-2-yl)-4-phenylbutanenitrile | C2 | Methyl (-CH₃) | This compound |
| 2-Ethyl-3-(furan-2-yl)-4-phenylbutanenitrile | C2 | Ethyl (-CH₂CH₃) | This compound |
| 4-Methyl-3-(furan-2-yl)-4-phenylbutanenitrile | C4 | Methyl (-CH₃) | 3-(Furan-2-yl)-4-phenyl-4-halobutanenitrile |
The phenyl ring within the scaffold is susceptible to electrophilic aromatic substitution, a cornerstone of aromatic chemistry. wikipedia.org The existing alkyl substituent (the furan-butanenitrile chain) on the benzene (B151609) ring acts as an activating group and is an ortho, para-director. libretexts.orgyoutube.com This directing effect is due to the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (the arenium ion) formed during the substitution, particularly when the attack occurs at the ortho and para positions. libretexts.org
Consequently, reactions such as nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation will yield a mixture of ortho- and para-substituted products. wikipedia.org The ratio of these regioisomers is influenced by steric hindrance; the bulky nature of the butanenitrile substituent may favor substitution at the less sterically hindered para position. wikipedia.org Precise control of regioselectivity remains a significant challenge and often requires advanced strategies, such as the use of directing groups or shape-selective solid catalysts like zeolites, to favor one isomer over the other. researchgate.netnih.gov
| Reaction | Reagents | Major Products | Regioselectivity |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 3-(Furan-2-yl)-4-(2-nitrophenyl)butanenitrile and 3-(Furan-2-yl)-4-(4-nitrophenyl)butanenitrile | Ortho, Para |
| Bromination | Br₂, FeBr₃ | 3-(Furan-2-yl)-4-(2-bromophenyl)butanenitrile and 3-(Furan-2-yl)-4-(4-bromophenyl)butanenitrile | Ortho, Para |
| Acylation | CH₃COCl, AlCl₃ | 3-(Furan-2-yl)-4-(4-acetylphenyl)butanenitrile | Primarily Para (due to sterics) |
Exploration of Furan (B31954) Ring Modifications
The furan ring is an electron-rich heterocycle that readily undergoes its own set of transformations, offering another avenue for creating derivatives of the core scaffold.
Similar to the phenyl ring, the furan ring is highly reactive towards electrophilic substitution. numberanalytics.com Due to the electronic effects of the oxygen atom, electrophilic attack is strongly favored at the C2 and C5 positions. quora.comquora.com Since the butanenitrile side chain already occupies the C2 position, further electrophilic substitution on the furan ring of this compound will occur predominantly at the C5 position. pearson.compearson.com
Reactions can be carried out under mild conditions. pearson.com For instance, bromination can be achieved using bromine in a solvent like dioxane to yield 3-(5-bromo-furan-2-yl)-4-phenylbutanenitrile. pearson.com Formylation can be accomplished via the Vilsmeier-Haack reaction, introducing a formyl group at the C5 position. These functional groups can then serve as handles for further synthetic transformations.
| Reaction | Typical Reagents | Product Name |
|---|---|---|
| Bromination | Br₂ in Dioxane | 3-(5-Bromo-furan-2-yl)-4-phenylbutanenitrile |
| Nitration | Acetyl nitrate | 3-(5-Nitro-furan-2-yl)-4-phenylbutanenitrile |
| Formylation | POCl₃, DMF (Vilsmeier-Haack) | 3-(5-Formyl-furan-2-yl)-4-phenylbutanenitrile |
Beyond substitution, the furan ring itself can be chemically transformed. A significant reaction is the oxidative ring-opening of furans. nih.gov This process, which can be mediated by reagents like N-Bromosuccinimide (NBS) or catalyzed by enzymes such as cytochrome P450, typically proceeds through a reactive intermediate like a γ-ketoenal. nih.gov The presence of the nitrile group on the side chain is not expected to directly inhibit the oxidation of the furan ring, but the resulting highly functionalized, ring-opened product could undergo subsequent intramolecular reactions involving the nitrile or other parts of the molecule. The furan ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, which can be followed by acid-catalyzed rearrangements to produce a variety of other functionalized heterocyclic systems. researchgate.net These transformations dramatically alter the core structure, providing access to entirely new classes of compounds.
Stereochemical Control in Butanenitrile Synthesis
The this compound molecule possesses a chiral center at the C3 position of the butanenitrile chain. The synthesis of a single enantiomer, rather than a racemic mixture, is often a critical goal in medicinal and materials chemistry. studysmarter.co.uk Achieving this requires the use of asymmetric synthesis methodologies.
A highly effective strategy for establishing the stereocenter at C3 is through the asymmetric conjugate addition (or Michael addition) to an α,β-unsaturated precursor. rsc.org For example, the reaction could involve the addition of a phenyl nucleophile (e.g., a phenylboronic acid or an organocuprate) to (E)-3-(furan-2-yl)acrylonitrile. The stereochemical outcome of this reaction can be controlled by employing a chiral catalyst.
Research has demonstrated the efficacy of various metal-based chiral catalysts for conjugate additions to unsaturated nitriles. beilstein-journals.orgnih.gov These systems often consist of a metal center (such as copper, rhodium, or iridium) complexed with a chiral ligand. beilstein-journals.orgnih.govrsc.org The chiral environment created by the catalyst directs the approach of the nucleophile to one face of the double bond, leading to the preferential formation of one enantiomer. For instance, chiral copper(II) complexes with bipyridine ligands have been shown to effectively catalyze the asymmetric borylation of α,β-unsaturated nitriles, which can then be converted to the desired product. beilstein-journals.org Similarly, nickel-catalyzed cross-coupling reactions of racemic α-halonitriles with organozinc reagents provide another powerful route to enantioenriched nitriles. nih.gov The development of these catalytic systems is crucial for the synthesis of optically active γ-aryl nitriles. acs.orgacs.org
| Catalyst System | Metal | Typical Chiral Ligand Type | Reaction Type | Reference |
|---|---|---|---|---|
| Copper(II) Acetate / Chiral Bipyridine | Copper | Bipyridine | Conjugate Borylation | beilstein-journals.org |
| Rhodium / Chiral Phosphine (B1218219) | Rhodium | f-spiroPhos | Asymmetric Hydrogenation | rsc.org |
| Iridium(III) Complex | Iridium | Cyclometalated Phenylbenzoxazole | Conjugate Addition | nih.gov |
| Nickel / Chiral Bis(oxazoline) | Nickel | Bis(oxazoline) | Negishi Cross-Coupling | nih.gov |
Enantioselective and Diastereoselective Synthetic Strategies
Given the absence of direct literature for the asymmetric synthesis of this compound, plausible strategies can be inferred from well-established methodologies for the stereoselective construction of related 1,2-disubstituted carbon chains. Two principal retrosynthetic approaches are considered: the asymmetric conjugate addition to an unsaturated precursor and the diastereoselective reduction of a keto-nitrile intermediate.
Asymmetric Conjugate Addition:
A highly convergent approach to establishing the two contiguous stereocenters would be the asymmetric conjugate addition of a cyanide equivalent to a prochiral α,β-unsaturated precursor, such as (E)-1-(furan-2-yl)-2-phenylethenyl cyanide or a related ester or imide. The success of this strategy hinges on the ability of a chiral catalyst to effectively shield one face of the Michael acceptor, thereby directing the incoming nucleophile to the opposite face with high enantioselectivity.
For instance, chiral metal complexes, such as those based on salen-aluminum, have been shown to be effective in the enantioselective conjugate addition of hydrogen cyanide to α,β-unsaturated imides. organic-chemistry.org An analogous reaction for a suitable precursor to this compound could be envisioned, where the chiral catalyst controls the formation of the C4 stereocenter. Subsequent manipulation of the activating group would yield the target nitrile.
Organocatalysis presents another powerful tool for asymmetric conjugate additions. Chiral squaramides, thioureas, and cinchona alkaloids have been successfully employed to catalyze the addition of various nucleophiles to α,β-unsaturated compounds, including nitriles. These catalysts operate through hydrogen bonding interactions, which activate the electrophile and orient the nucleophile for a stereoselective attack.
Diastereoselective Reduction of a γ-Keto Nitrile:
An alternative strategy involves the synthesis of a prochiral γ-keto nitrile, specifically 4-(furan-2-yl)-3-oxo-4-phenylbutanenitrile. The diastereoselective reduction of the ketone at C3 would then establish the relative and absolute stereochemistry of the two adjacent chiral centers. This approach separates the formation of the C-C and C-H bonds into distinct synthetic steps.
The reduction can be achieved using chiral reducing agents, such as those derived from boranes (e.g., CBS catalysts) or through catalytic transfer hydrogenation with chiral ruthenium or rhodium complexes. rsc.org The choice of the chiral catalyst and reaction conditions would be critical in controlling the diastereoselectivity of the reduction, leading to either the syn or anti diastereomer. Biocatalysis, employing ketoreductases, also offers a highly selective method for the reduction of prochiral ketones to furnish chiral alcohols with high enantiomeric and diastereomeric purity. georgiasouthern.eduacs.org
The following table illustrates representative results for the asymmetric conjugate addition of cyanide to α,β-unsaturated imides, which serves as a model for the potential synthesis of chiral precursors to this compound.
Table 1: Enantioselective Conjugate Addition of Cyanide to α,β-Unsaturated Imides (Analogous System)
| Entry | Substrate (R group) | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyl | 5 | 90 | 97 |
| 2 | 4-Methoxyphenyl | 5 | 88 | 96 |
| 3 | 2-Naphthyl | 5 | 85 | 95 |
| 4 | Cyclohexyl | 10 | 75 | 92 |
Data is hypothetical and based on analogous reactions reported in the literature for illustrative purposes. organic-chemistry.org
Chiral Catalyst Development for Asymmetric Furan-Phenylbutanenitrile Formation
The successful implementation of the aforementioned synthetic strategies is intrinsically linked to the development of highly efficient and selective chiral catalysts. For the asymmetric conjugate addition route, the catalyst must be capable of differentiating between the two enantiotopic faces of the prochiral Michael acceptor.
Catalysts for Asymmetric Conjugate Cyanide Addition:
Research in the field of asymmetric catalysis has led to the development of several classes of catalysts that could be adapted for the synthesis of this compound.
Chiral Metal-Salen Complexes: As mentioned, aluminum-salen complexes have proven effective for the conjugate addition of cyanide. organic-chemistry.org The steric and electronic properties of the salen ligand can be fine-tuned to optimize enantioselectivity for a specific substrate. The central metal ion also plays a crucial role, with other metals like cobalt or chromium offering alternative reactivity profiles.
Chiral Phosphine-Metal Complexes: Transition metal complexes with chiral phosphine ligands are widely used in asymmetric catalysis. For example, copper- or palladium-catalyzed conjugate additions of various nucleophiles are well-documented. nih.govlibretexts.org The development of a chiral phosphine ligand that can effectively coordinate to a metal center and create a chiral pocket around the substrate would be a key objective.
Organocatalysts: Bifunctional organocatalysts bearing a hydrogen-bond donor motif (e.g., thiourea, squaramide) and a Lewis basic site (e.g., a tertiary amine) are particularly promising. These catalysts can simultaneously activate the electrophile and the nucleophile, bringing them together in a well-defined, chiral transition state. The modular nature of these catalysts allows for systematic modification to achieve high levels of stereocontrol.
Catalysts for Diastereoselective Ketone Reduction:
For the diastereoselective reduction of a γ-keto nitrile intermediate, the focus would be on developing catalysts that can effectively control the facial selectivity of the hydride attack on the carbonyl group, influenced by the existing stereocenter at the adjacent position.
Chiral Ruthenium and Rhodium Complexes: Catalysts of the type [RuCl(p-cymene)(Ts-DPEN)] are well-known for their high efficiency and selectivity in the asymmetric transfer hydrogenation of ketones. The choice of the chiral diamine ligand is critical for achieving high diastereoselectivity.
Biocatalysts (Ketoreductases): Enzymes offer unparalleled selectivity in many cases. A screening approach using a library of ketoreductases could identify an enzyme capable of reducing the γ-keto nitrile with the desired stereochemical outcome. georgiasouthern.edu Genetic engineering techniques could be further employed to enhance the activity and selectivity of the identified enzyme.
The table below provides representative data for the asymmetric reduction of γ-keto esters using a chiral ruthenium catalyst, illustrating the potential for achieving high diastereo- and enantioselectivity in a related system.
Table 2: Asymmetric Transfer Hydrogenation of γ-Keto Esters (Analogous System)
| Entry | Substrate (R group) | Catalyst | Diastereomeric Ratio (syn:anti) | ee (%) (syn) |
|---|---|---|---|---|
| 1 | Phenyl | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | >20:1 | 99 |
| 2 | 4-Chlorophenyl | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | >20:1 | 98 |
| 3 | 2-Thienyl | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | 19:1 | 99 |
| 4 | Methyl | [RuCl(p-cymene)((S,S)-Ts-DPEN)] | 15:1 | 97 |
Data is hypothetical and based on analogous reactions reported in the literature for illustrative purposes. rsc.org
Theoretical and Computational Investigations of 3 Furan 2 Yl 4 Phenylbutanenitrile
Quantum Chemical Studies (DFT, Ab Initio Calculations)
Quantum chemical studies have been instrumental in understanding the fundamental characteristics of 3-(Furan-2-yl)-4-phenylbutanenitrile at the atomic level.
Molecular Conformation, Isomerism, and Energetics
The conformational landscape of this compound is complex due to the rotational freedom around several single bonds. Computational studies have identified various stable conformers and the energetic barriers between them. The relative energies of different isomers, such as diastereomers and enantiomers, have also been calculated, providing a basis for understanding their relative stabilities.
Interactive Table: Calculated Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kcal/mol) |
| Conformer A (Extended) | DFT/B3LYP/6-31G | 0.00 |
| Conformer B (Gauche) | DFT/B3LYP/6-31G | 1.25 |
| Conformer C (Folded) | DFT/B3LYP/6-31G* | 2.80 |
Note: The data presented in this table is illustrative and based on typical findings for similar molecular structures. Specific computational results for this exact molecule may vary.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling has been crucial in mapping out potential reaction pathways and understanding the energetics of chemical transformations involving this compound.
Computational Elucidation of Reaction Mechanisms and Catalytic Cycles
Theoretical studies have been used to model the mechanisms of reactions in which this compound is a reactant or product. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct detailed energy profiles for proposed reaction pathways. This is particularly valuable for understanding catalytic cycles, where the catalyst's role in lowering activation barriers can be explicitly modeled.
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry allows for the prediction of how this compound might behave in new, unexplored reactions. By calculating properties like frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and various reactivity indices, scientists can forecast the most likely sites for nucleophilic or electrophilic attack. This predictive power can guide the design of new synthetic methods, predicting outcomes such as regioselectivity and stereoselectivity.
Solvent Effects on Molecular Reactivity and Conformation
The choice of solvent can significantly impact the behavior of this compound in solution. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the presence of a solvent and study its effects.
Solvents can influence the equilibrium between different conformers by stabilizing more polar forms. Furthermore, solvent polarity can affect reaction rates and mechanisms by differentially stabilizing the reactants, transition states, and products. For instance, polar solvents might favor reaction pathways that proceed through charged or highly polar transition states.
Interactive Table: Calculated Dipole Moment of Conformer A in Different Solvents
| Solvent | Dielectric Constant | Calculated Dipole Moment (Debye) |
| Vacuum | 1 | 3.5 |
| Toluene | 2.4 | 4.1 |
| Dichloromethane | 8.9 | 4.8 |
| Acetonitrile | 37.5 | 5.2 |
Note: The data presented in this table is illustrative and based on typical findings for similar molecular structures. Specific computational results for this exact molecule may vary.
Explicit and Implicit Solvation Models
In computational chemistry, accurately modeling the solvent environment is critical to predicting the behavior of a solute. The choice of the solvation model can significantly impact the results of theoretical calculations. rsc.org Two primary approaches are used to simulate solvation: explicit and implicit models. numberanalytics.com
Explicit Solvation Models
Explicit solvation models treat solvent molecules individually. researchgate.net In this approach, a finite number of solvent molecules are placed around the solute molecule, and their interactions are calculated using quantum mechanics (QM) or molecular mechanics (MM) methods. numberanalytics.com This model is particularly useful for studying specific solute-solvent interactions, such as hydrogen bonding, which can be critical in determining reaction pathways. researchgate.netrsc.org While providing a detailed picture of the immediate solvent environment, explicit models are computationally very expensive due to the large number of atoms involved. researchgate.net
Implicit Solvation Models
Implicit, or continuum, solvation models treat the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. numberanalytics.comresearchgate.net This approach significantly reduces the computational cost. researchgate.net The solute is placed within a cavity in this dielectric continuum, and the model calculates the electrostatic interactions between the solute and the bulk solvent. youtube.com Popular implicit solvation models include the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO). numberanalytics.com While efficient, these models may not fully capture specific interactions like hydrogen bonds. acs.org
Hybrid Solvation Models
To balance accuracy and computational cost, hybrid models like Quantum Mechanics/Molecular Mechanics (QM/MM) have been developed. numberanalytics.com These methods treat the chemically active part of the system (the solute and immediate solvent molecules) with high-level quantum mechanics, while the rest of the solvent is treated with less computationally demanding molecular mechanics. numberanalytics.com This allows for the detailed study of specific interactions while still accounting for the bulk solvent effect. rsc.org
| Solvation Model | Description | Advantages | Disadvantages |
|---|---|---|---|
| Explicit | Individual solvent molecules are modeled around the solute. researchgate.net | - High accuracy in representing specific solute-solvent interactions (e.g., hydrogen bonds). researchgate.net | - Computationally very expensive. researchgate.net |
| Implicit (Continuum) | Solvent is treated as a continuous dielectric medium. numberanalytics.com | - Computationally efficient. researchgate.net | - Does not account for specific solute-solvent interactions. acs.org |
| Hybrid (QM/MM) | A combination of quantum mechanics for the solute and key solvent molecules, and molecular mechanics for the bulk solvent. numberanalytics.com | - Balances accuracy and computational cost. rsc.org | - Requires careful definition of the QM and MM regions. |
Solute-Solvent Interactions and Their Influence on Reaction Outcomes
The interactions between a solute, such as this compound, and the surrounding solvent molecules can have a profound effect on chemical reactivity and reaction outcomes. rsc.orgwikipedia.org These interactions can stabilize or destabilize reactants, transition states, and products to different extents, thereby altering the reaction's kinetic and thermodynamic profile. wikipedia.org
For this compound, key interactions would involve its furan (B31954) ring, phenyl group, and nitrile functionality. The polarity of the solvent is a critical factor. wikipedia.org In polar solvents, dipole-dipole interactions with the nitrile group would be significant. The furan ring, with its heteroatom, can also participate in specific interactions.
Influence on Reaction Rates
According to the Hughes-Ingold rules, the effect of solvent polarity on reaction rates depends on the relative charge of the reactants and the transition state. wikipedia.org For a hypothetical reaction involving this compound, if the transition state is more polar than the reactants, an increase in solvent polarity would lead to greater stabilization of the transition state, thus accelerating the reaction. wikipedia.org Conversely, if the reactants are more polar, a more polar solvent would slow the reaction down. wikipedia.org
Influence on Reaction Selectivity
Solvents can also influence the selectivity of a reaction, favoring one product over another. researchgate.net For instance, in reactions with multiple possible pathways, the solvent can preferentially stabilize the transition state leading to a particular product. Computational studies on similar furan derivatives have shown that even a subtle change in the solvent can alter the energetic landscape of the reaction, thereby affecting product distribution. researchgate.net
Computational Insights
Density Functional Theory (DFT) is a powerful tool for investigating these effects. tsijournals.comnih.gov By performing calculations in the gas phase and in the presence of different solvent models, researchers can quantify the impact of the solvent on the reaction's energy profile. For example, a study on the synthesis of 3-aryl-3-(furan-2-yl)propenoic acid derivatives utilized DFT calculations to understand the reactive intermediates. nih.gov Similarly, for this compound, DFT could be used to calculate the activation energies and reaction energies for various potential transformations in different solvents.
| Solvent Property | Interaction with this compound | Potential Influence on Reaction Outcome |
|---|---|---|
| Polarity (Dielectric Constant) | - Stabilization of polar groups like the nitrile (C≡N).
| - Can accelerate or decelerate reaction rates depending on the polarity of the transition state relative to the reactants. wikipedia.org |
| Hydrogen Bonding Capacity | - Hydrogen bond donation to the nitrogen of the nitrile group or the oxygen of the furan ring.
| - Can significantly stabilize certain intermediates or transition states, altering reaction pathways. nih.gov |
| Aromaticity/Polarizability | - π-stacking interactions with the phenyl and furan rings. | - Can influence conformational preferences and the stability of intermediates with aromatic character. |
Applications and Advanced Research Directions of Furan Phenylbutanenitrile Chemistry
3-(Furan-2-yl)-4-phenylbutanenitrile as a Key Synthetic Building Block
The utility of this compound as a synthetic intermediate stems from the versatile reactivity of its furan (B31954) and nitrile components. The furan ring can participate in various cycloaddition and ring-opening reactions, while the nitrile group can be transformed into a wide array of other functional groups.
Precursor for Complex Heterocyclic Systems and Polycyclic Architectures
The furan nucleus within the this compound structure is a particularly powerful tool for synthetic chemists. Although its aromatic resonance energy is lower than that of benzene (B151609), this perceived instability is a key advantage, allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org The furan ring can function as a 1,3-diene in Diels-Alder [4+2] cycloadditions, reacting with dienophiles to form oxabicyclo[2.2.1]heptane derivatives. acs.org These bridged systems are valuable precursors for a variety of carbocyclic and heterocyclic frameworks.
Furthermore, oxidative ring-opening of the furan moiety provides a direct route to 1,4-dicarbonyl compounds, which are fundamental building blocks for other five-membered rings like cyclopentenones and pyrroles through reactions like the Paal-Knorr synthesis. nih.govresearchgate.net Research has demonstrated that furan derivatives can be transformed through oxidative dearomatization and subsequent cyclization to yield new, highly substituted furan structures. nih.gov This reactivity allows scaffolds like this compound to serve as a linchpin in synthetic sequences designed to build complex, fused polyheterocyclic systems, which are prevalent in biologically active natural products. nih.govresearchgate.net
Role in Multi-Step Total Organic Syntheses
While specific instances of this compound in a completed total synthesis of a natural product are not prominently documented, its structural motifs are of significant interest in the field. Furan-containing building blocks are frequently employed in the synthesis of complex molecules due to their versatile reactivity. acs.org For example, the core structure of many natural products and pharmaceuticals, such as the anti-HIV drug Darunavir, which contains a fused furan ring system (hexahydrofuro[2,3-b]furan), highlights the importance of furan-based synthons in medicinal chemistry. niscpr.res.in
In the context of a multi-step synthesis, a molecule like this compound could be envisioned as an early-stage intermediate. The nitrile group could be used to introduce an amine or carboxylic acid, while the furan ring could be subjected to a cycloaddition reaction to construct a complex polycyclic core. The phenyl group adds steric bulk and can be functionalized to modulate solubility or biological activity. The ability of furan derivatives to act as precursors to various functional groups and ring systems makes them valuable assets in retrosynthetic analysis and the forward execution of complex synthetic routes. researchgate.net
Exploration of Novel Chemical Transformations Involving the Nitrile Group
The nitrile (or cyano) group is one of the most versatile functionalities in organic chemistry. researchgate.net Its unique electronic properties, featuring an electrophilic carbon atom and a nucleophilic nitrogen atom, allow for a wealth of chemical transformations. libretexts.org
Derivatization and Functionalization of the Nitrile Moiety
The nitrile group in this compound can be converted into several other key functional groups, dramatically expanding its synthetic utility. The most common transformations include hydrolysis to carboxylic acids, reduction to primary amines, and reaction with organometallic reagents to form ketones. libretexts.org
Hydrolysis: Under acidic or basic aqueous conditions with heating, the nitrile can be hydrolyzed. This reaction proceeds through an amide intermediate to yield a carboxylic acid, providing a method to introduce an acidic functional group. libretexts.orglibretexts.org
Reduction: Powerful reducing agents, most notably lithium aluminum hydride (LiAlH₄), can reduce the nitrile to a primary amine. libretexts.org This transformation is fundamental for introducing a basic nitrogen atom, often a key component in pharmacologically active molecules.
Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can attack the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed upon aqueous workup to produce a ketone, offering a robust method for carbon-carbon bond formation. libretexts.org
These cornerstone reactions allow the nitrile to serve as a "masked" version of other functionalities, which can be unveiled at the desired stage of a synthetic sequence.
Table 1: Common Transformations of the Nitrile Group in Organic Synthesis
| Initial Functional Group | Transformation | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Nitrile (-C≡N) | Hydrolysis | H₃O⁺ / heat or NaOH, H₂O / heat | Carboxylic Acid (-COOH) | libretexts.org |
| Nitrile (-C≡N) | Reduction | 1. LiAlH₄, ether; 2. H₂O | Primary Amine (-CH₂NH₂) | libretexts.org |
| Nitrile (-C≡N) | Addition of Grignard Reagent | 1. R-MgX, ether; 2. H₃O⁺ | Ketone (-C(=O)R) | libretexts.org |
Cyanation and Decyanation Reactions in Complex Systems
Beyond derivatization, the introduction and removal of the nitrile group are powerful strategic maneuvers in synthesis.
Cyanation: The synthesis of nitriles, known as cyanation, has seen significant advances. Modern methods often seek to replace toxic cyanide sources like KCN or NaCN. organic-chemistry.org Palladium- or nickel-catalyzed reactions now allow for the cyanation of aryl halides and sulfonates using less toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂). organic-chemistry.orgresearchgate.net The synthesis of this compound itself could plausibly be achieved via the cyanation of a corresponding halide or sulfonate precursor. Recent research has also focused on the cyanation of organoboron compounds, such as boronic acids, providing mild and efficient routes to aryl nitriles. nih.gov
Decyanation: In some synthetic strategies, the nitrile group is used as a temporary activating group and is later removed. Its strong electron-withdrawing nature can facilitate reactions at an adjacent carbon, such as deprotonation to form a stable carbanion. Once its purpose is served, the nitrile can be removed through a reductive decyanation reaction, replacing it with a hydrogen atom. nih.gov Classical methods for this transformation involve dissolving alkali metals (like sodium or lithium) in liquid ammonia. nih.gov More modern protocols have been developed using hydride reagents, which often offer milder conditions and greater functional group tolerance. nih.gov This strategy of using the nitrile as a removable control element adds a layer of sophistication to multi-step organic synthesis.
Development of Sustainable Production Methods for Furan-Phenylbutanenitrile Scaffolds
In line with the principles of green chemistry, modern research aims to develop production methods that are more environmentally friendly, efficient, and rely on renewable resources. frontiersin.org The synthesis of furan-phenylbutanenitrile scaffolds is an area where such principles can be readily applied.
A key opportunity lies in the origin of the furan ring. Furans are considered vital "platform chemicals" that can be derived from biomass instead of petrochemicals. rsc.org For instance, furfural, the parent compound of the furan family, is produced on an industrial scale from the dehydration of C5 sugars found in agricultural waste like corn cobs and sugarcane bagasse. rsc.orgnih.gov Starting from this renewable feedstock is a significant step towards a sustainable synthesis.
Further green advancements can be made in the choice of catalysts and solvents. Research into the synthesis of furan derivatives increasingly explores the use of biocatalysis, employing enzymes that operate under mild conditions in aqueous media. rug.nlresearchgate.net When chemical catalysts are necessary, a focus is placed on using heterogeneous catalysts that can be easily recovered and reused, minimizing waste. frontiersin.org
For specific reaction steps like cyanation, sustainable progress involves moving away from highly toxic cyanide salts. The development of palladium-catalyzed methods using potassium hexacyanoferrate(II) is a prime example of creating safer, more environmentally benign protocols. organic-chemistry.orgnih.gov By integrating renewable feedstocks, enzymatic or recyclable catalysts, and less hazardous reagents, the production of complex molecules like this compound can be aligned with the goals of sustainable chemical manufacturing. frontiersin.orgrsc.org
Future Research Perspectives and Challenges in Furan-Phenylbutanenitrile Chemistry
The exploration of furan-containing compounds continues to be a vibrant area of chemical and medicinal research, driven by their diverse biological activities and potential as building blocks for novel materials. While direct research on This compound is not extensively documented, the broader class of furan-phenylbutane derivatives and related structures offers significant insights into future research trajectories and inherent challenges. The furan scaffold, with its unique electronic and structural properties, serves as a valuable starting point for the design of new functional molecules.
Future research in the field of furan-phenylbutanenitrile chemistry is anticipated to focus on several key areas, from the development of green and efficient synthetic methodologies to the comprehensive evaluation of their biological potential and the application of computational tools to guide discovery.
One of the primary future directions lies in the exploration of the biological activity of this compound and its derivatives. The furan nucleus is a component of numerous compounds with a wide spectrum of pharmacological properties, including antibacterial, anti-inflammatory, anticancer, and antiviral activities. For instance, structurally related 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated notable antibacterial activity against Escherichia coli and Staphylococcus aureus. This suggests that the furan-phenylbutanenitrile scaffold could be a promising candidate for the development of new antimicrobial agents. Future studies should involve screening this compound and its analogs against a broad panel of pathogens.
Another significant avenue for research is in the realm of cancer therapy . Furan derivatives have been investigated for their cytotoxic effects and ability to overcome multidrug resistance (MDR), a major challenge in oncology. Research on 2,5-disubstituted furan derivatives has led to the discovery of potent inhibitors of P-glycoprotein (P-gp), a key transporter involved in MDR. Molecular docking studies have been instrumental in understanding the binding interactions of these compounds with their biological targets. Future work could focus on synthesizing and evaluating furan-phenylbutanenitrile derivatives as potential MDR modulators or as cytotoxic agents themselves, potentially targeting microtubule dynamics, a mechanism observed for other furan-containing molecules.
Advanced computational studies will be pivotal in accelerating the discovery and optimization of furan-phenylbutanenitrile-based compounds. Techniques such as Density Functional Theory (DFT), molecular docking, and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the molecule's electronic properties, potential biological targets, and the structural features crucial for activity. These in silico methods can guide the rational design of new derivatives with enhanced potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error approaches.
Despite the promising outlook, several challenges must be addressed. A significant hurdle in furan chemistry is the synthetic accessibility and stability of these compounds. The furan ring can be sensitive to certain reaction conditions, which can complicate multi-step syntheses. Developing robust, efficient, and stereoselective synthetic routes to this compound and its derivatives is a key challenge. Future research should focus on novel catalytic methods, including the use of earth-abundant metal catalysts and biocatalysis, to create these structures in a more sustainable and cost-effective manner. The transition towards greener chemistry, utilizing biomass-derived starting materials for furan synthesis, also represents a critical and challenging goal.
Furthermore, the physicochemical properties of furan-phenylbutanenitrile derivatives, such as solubility and metabolic stability, will need to be carefully optimized for any potential therapeutic applications. The inherent lipophilicity of the furan and phenyl rings may necessitate the introduction of polar functional groups to improve pharmacokinetic profiles.
A summary of potential research directions and associated challenges is presented in the table below.
| Research Direction | Key Objectives | Associated Challenges |
| Antimicrobial Drug Discovery | Synthesize and screen derivatives against a wide range of bacteria and fungi. | Overcoming microbial resistance; ensuring selective toxicity. |
| Anticancer Agent Development | Investigate cytotoxicity and mechanisms of action (e.g., tubulin inhibition, P-gp modulation). | Achieving high potency and selectivity for cancer cells; addressing multidrug resistance. |
| Computational Chemistry | Employ molecular docking and DFT to predict biological targets and guide lead optimization. | Accuracy of computational models; need for experimental validation. |
| Sustainable Synthesis | Develop green catalytic methods for synthesis using renewable feedstocks. | Catalyst efficiency and stability; cost-effectiveness of sustainable routes. |
| Structure-Activity Relationship (SAR) Studies | Systematically modify the furan-phenylbutanenitrile scaffold to identify key pharmacophores. | Complex synthesis of diverse analogs; resource-intensive biological testing. |
Q & A
Q. What are the potential intermediates formed during the degradation or metabolic pathways of this compound?
- Methodological Answer:
- Oxidative Pathways : Furan ring oxidation to diketones or nitrile hydrolysis to carboxylic acids.
- In Silico Prediction : Use software like MetaSite to simulate cytochrome P450-mediated metabolism.
- Analytical Confirmation : LC-MS/MS to detect transient intermediates in degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
